

Application Note: Utilization of N-Boc Fluvoxamine-d3 in Bioequivalence Studies

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Compound of Interest

Compound Name: *N-Boc Fluvoxamine-d3*

CAS No.: 1185235-90-8

Cat. No.: B564547

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Executive Summary

This application note details the protocol for utilizing **N-Boc Fluvoxamine-d3** as a stable isotopic precursor in bioequivalence (BE) studies of Fluvoxamine Maleate. While Fluvoxamine-d3 is the required Internal Standard (IS) for LC-MS/MS bioanalysis, commercial high-purity sources often supply the isotopologue in its N-Boc (tert-butyloxycarbonyl) protected form to prevent oxidative degradation of the secondary amine during storage.

Critical Technical Note: **N-Boc Fluvoxamine-d3** cannot be used directly as an internal standard in plasma precipitation or LC-MS/MS injection. It exhibits significantly different retention times and ionization efficiencies compared to the active drug. This guide provides the mandatory deprotection protocol to convert the precursor into the active IS, followed by the validated LC-MS/MS bioanalytical method.

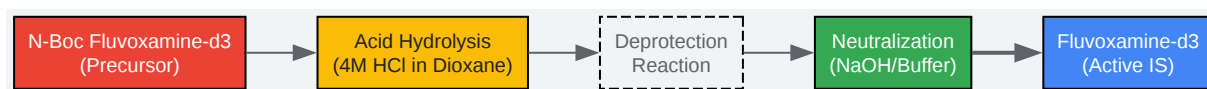
Chemical Context & Mechanism

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) containing a secondary amine. In the N-Boc protected form, this amine is masked, rendering the molecule lipophilic and non-ionizable under standard positive ESI conditions used for the drug.

The Conversion Logic

To generate the working Internal Standard, the Boc group must be cleaved via acid hydrolysis.

- Precursor: **N-Boc Fluvoxamine-d3** (Stable, Lipophilic)
- Reagent: Trifluoroacetic Acid (TFA) or HCl[1]
- Product: Fluvoxamine-d3 (Active IS, Polar, Ionizable)



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Figure 1: Workflow for converting the stable N-Boc precursor into the active Internal Standard.

Protocol A: Preparation of Internal Standard (Deprotection)

Objective: To synthesize a working stock of Fluvoxamine-d3 from **N-Boc Fluvoxamine-d3**.

Reagents Required[1][2][3][4]

- **N-Boc Fluvoxamine-d3** (Reference Standard)
- 4M HCl in Dioxane (or Trifluoroacetic acid)
- Dichloromethane (DCM)
- Sodium Bicarbonate (sat. aq.)
- Methanol (LC-MS Grade)

Step-by-Step Procedure

- Dissolution: Dissolve 10 mg of **N-Boc Fluvoxamine-d3** in 2 mL of Dichloromethane (DCM).

- Acidification: Add 1 mL of 4M HCl in Dioxane (or 1 mL neat TFA) to the solution.
- Reaction: Stir at room temperature for 60 minutes.
 - QC Check: Spot on TLC or run a quick MS scan. Disappearance of the parent mass (M+Boc) indicates completion.
- Evaporation: Evaporate the solvent and excess acid under a gentle stream of nitrogen at 40°C until a dry residue remains.
- Reconstitution & Neutralization:
 - Reconstitute residue in 5 mL of Methanol.
 - Note: If using for direct spiking, ensure the pH is neutral. If the residue is the hydrochloride salt, it can often be used directly in the LC-MS mobile phase as the buffer will neutralize it.
- Final Stock Solution: Dilute to a primary stock concentration of 1.0 mg/mL in Methanol. Store at -20°C.

Protocol B: LC-MS/MS Bioanalytical Method

Objective: Quantification of Fluvoxamine in human plasma using the generated Fluvoxamine-d3 IS.

Chromatographic Conditions

Parameter	Specification
Column	C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm
Mobile Phase A	10 mM Ammonium Acetate in Water (pH 4.5)
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v)
Flow Rate	0.4 mL/min
Gradient	0-0.5 min (10% B); 0.5-3.0 min (10% to 90% B); 3.0-4.0 min (90% B)
Run Time	5.0 minutes

Mass Spectrometry Parameters (ESI+)[1]

- Ionization: Positive Electrospray Ionization (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Fluvoxamine	319.2	71.1 (Quant) / 43.1 (Qual)	18 / 25
Fluvoxamine-d3	322.2	74.1 (Quant)	18

Note: The mass shift of +3 Da is typically on the amino-ethyl chain or methoxy group depending on the specific labeling position of your N-Boc source.

Sample Extraction (Protein Precipitation)[5]

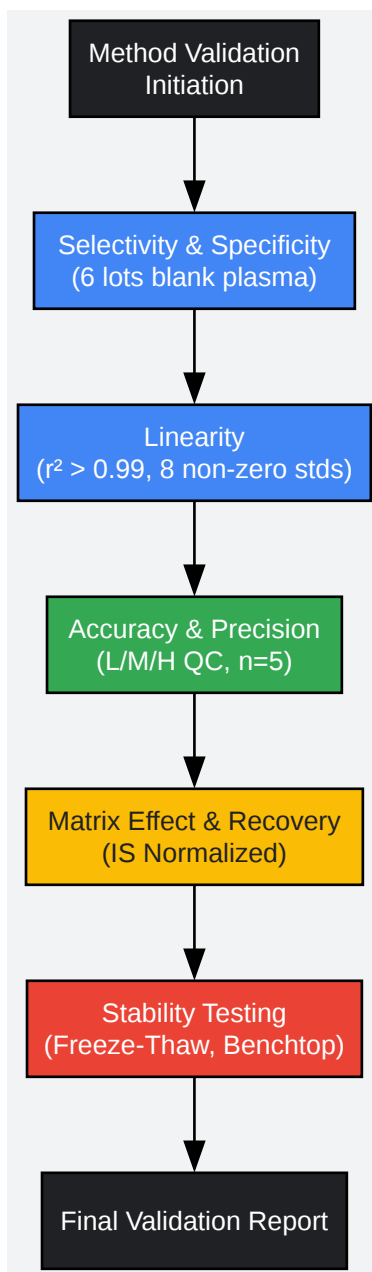
- Aliquot: Transfer 200 µL of K2EDTA human plasma into a processing tube.
- IS Addition: Add 20 µL of Working IS Solution (500 ng/mL Fluvoxamine-d3 in 50% MeOH). Vortex for 10 sec.

- Precipitation: Add 600 μL of Acetonitrile (cold).
- Agitation: Vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer: Transfer 100 μL of the supernatant to an autosampler vial containing 100 μL of Mobile Phase A (Dilution prevents peak distortion).

Bioequivalence Study Design & Validation

To support a regulatory submission (ANDA/NDA), the method must be validated according to FDA/EMA guidelines.

Validation Workflow



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Figure 2: Sequential validation parameters required for FDA compliance.

Acceptance Criteria (FDA 2018 Guidance)

- Calibration Curve: Non-zero standards must be $\pm 15\%$ of nominal ($\pm 20\%$ for LLOQ).
- QC Samples: Intra- and inter-run accuracy/precision within $\pm 15\%$.

- IS Response: Variation should not exceed $\pm 50\%$ of the mean IS response in calibration standards.
- Bioequivalence Limits: The 90% Confidence Interval for the geometric mean ratio (Test/Reference) of C_{max}, AUC_{0-t}, and AUC_{0-inf} must fall within 80.00% – 125.00%.

Troubleshooting & Optimization

- Issue: IS Peak Tailing.
 - Cause: Incomplete deprotection of N-Boc precursor or column overload.
 - Fix: Verify Protocol A completion via MS scan. Ensure injection volume is <10 μ L.
- Issue: Signal Suppression.
 - Cause: Phospholipids from plasma.
 - Fix: Switch from Protein Precipitation (Protocol B) to Liquid-Liquid Extraction (LLE) using Hexane:Isoamyl Alcohol (98:2).

References

- US Food and Drug Administration (FDA). (2018). [2][3] Bioanalytical Method Validation Guidance for Industry. [Link](#)
- Fan, G., et al. (2006). Pharmacokinetics and Bioequivalence of Fluvoxamine Maleate by Liquid Chromatography-tandem Mass Spectrometry. Drug Metabolism Reviews. [Link](#)
- Lund, P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI Molecules. [Link](#)
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